

Application Notes and Protocols: Desmethyl Thiosildenafil-d8 in Therapeutic Drug Monitoring

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct information on "**Desmethyl thiosildenafil-d8**" is limited in current scientific literature. Thiosildenafil is recognized as a synthetic analogue of sildenafil. This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of sildenafil and its primary active metabolite, N-desmethyl sildenafil, using its deuterated internal standard, N-desmethyl sildenafil-d8. The principles and methodologies described herein are highly applicable and can be adapted for the analysis of thiosildenafil and its metabolites.

Introduction

Therapeutic drug monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in biological fluids to optimize dosage regimens for individual patients. This ensures maximum therapeutic efficacy while minimizing toxicity. For drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear concentration-effect relationship, TDM is invaluable.

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C9) to its major active metabolite, N-desmethyl sildenafil.[1][2] This metabolite is also pharmacologically active, contributing significantly to the overall therapeutic effect.[1] Given the inter-individual variability in drug metabolism, TDM of sildenafil and N-desmethyl sildenafil can aid in personalizing therapy.



The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-desmethyl sildenafil-d8, is crucial for reliable LC-MS/MS quantification. A deuterated internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatographic retention, and matrix effects (ion suppression or enhancement), thereby ensuring the robustness and accuracy of the analytical method.[3]

These application notes provide a detailed framework for the quantification of sildenafil and N-desmethyl sildenafil in human plasma using N-desmethyl sildenafil-d8 as an internal standard, a method that can be adapted for related compounds like desmethyl thiosildenafil.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma.

Table 1: LC-MS/MS Method Performance Characteristics

Parameter	Sildenafil	N-desmethyl sildenafil
Linearity Range (ng/mL)	1.0 - 1000.0[4]	0.5 - 500.0
Correlation Coefficient (r²)	≥ 0.9998	≥ 0.9987
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[5]	0.5 ng/mL[4]
Intra-day Precision (% CV)	1.5 - 5.1[4]	1.3 - 3.1
Inter-day Precision (% CV)	2.2 - 3.4	2.8 - 4.3
Intra-day Accuracy (%)	97.3 - 98.3	95.3 - 96.3
Inter-day Accuracy (%)	96.7 - 97.2	95.0 - 97.2[6]

Table 2: Mass Spectrometry Parameters



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Sildenafil	475.2[4]	283.4[4]	ESI Positive[3][7]
N-desmethyl sildenafil	461.3[4]	283.4[4]	ESI Positive[3][7]
Sildenafil-d8 (IS for Sildenafil)	483.4[4]	283.4[4]	ESI Positive[3][7]
N-desmethyl sildenafil-d8 (IS)	469.4[4]	283.4[4]	ESI Positive[3][7]

Experimental Protocols

This section details the methodologies for the quantification of sildenafil and N-desmethyl sildenafil in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated methods for the extraction of sildenafil and its metabolites from plasma.[4][6]

Materials:

- Human plasma samples
- Sildenafil and N-desmethyl sildenafil reference standards
- N-desmethyl sildenafil-d8 internal standard (IS) solution (in methanol)
- Methyl tert-butyl ether (MTBE)
- Reconstitution solution (e.g., mobile phase)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)



Protocol:

- Pipette 200 μL of human plasma into a clean microcentrifuge tube.
- Add 20 μL of the N-desmethyl sildenafil-d8 internal standard solution.
- Vortex for 30 seconds to ensure thorough mixing.
- Add 1 mL of MTBE to the tube.
- Vortex vigorously for 5 minutes to extract the analytes into the organic layer.
- Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the reconstitution solution.
- Vortex for 1 minute to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides typical LC-MS/MS conditions for the separation and detection of sildenafil and N-desmethyl sildenafil.[4][7]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 μm[4]



Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v)[4]

Flow Rate: 0.6 mL/min[3][4]

Injection Volume: 10 μL

Column Temperature: 40°C

• Run Time: Approximately 5 minutes

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Refer to Table 2 for specific precursor-to-product ion transitions.

Visualizations

Metabolic Pathway of Sildenafil

The following diagram illustrates the primary metabolic pathway of sildenafil to its active metabolite, N-desmethyl sildenafil, primarily mediated by CYP3A4 and CYP2C9 enzymes in the liver.



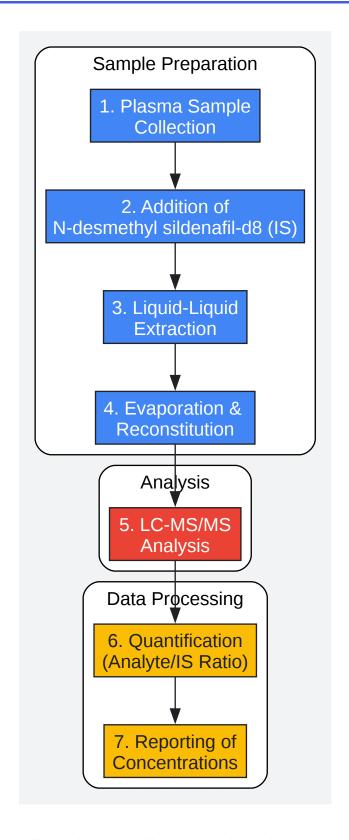
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Caption: Metabolic conversion of sildenafil to N-desmethyl sildenafil.

Experimental Workflow for Therapeutic Drug Monitoring

This diagram outlines the key steps in the therapeutic drug monitoring workflow, from sample collection to data analysis, utilizing a deuterated internal standard.





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Caption: Workflow for TDM using a deuterated internal standard.



Conclusion

The detailed protocols and data presented provide a robust framework for the therapeutic drug monitoring of sildenafil and its active metabolite, N-desmethyl sildenafil, using LC-MS/MS with a deuterated internal standard. The use of N-desmethyl sildenafil-d8 is critical for achieving the high accuracy and precision required for clinical applications. While these notes focus on sildenafil, the principles of bioanalytical method development, validation, and the application of stable isotope-labeled internal standards are directly transferable to the analysis of related compounds such as thiosildenafil and its metabolites. This guide serves as a valuable resource for researchers and clinicians working to optimize pharmacotherapy through precise and reliable therapeutic drug monitoring.

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